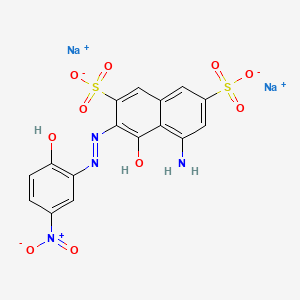

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate

Übersicht

Beschreibung

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C16H12N4NaO10S2 and its molecular weight is 507.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Mordant Green 17, also known as EINECS 222-646-4 or Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, is primarily used as a dye . The primary targets of this compound are the materials it is intended to color, such as textiles . The dye molecules interact with the fibers of the material, adhering to them and imparting color.

Mode of Action

The mode of action of Mordant Green 17 involves a combination of electrostatic interactions and van der Waals attractions . For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is as predicted by a simple electrostatic model of dye binding . In contrast, the staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments . This is in keeping with the probable role of van der Waals attractions and hydrophobic bonding in the binding of large dyes .

Biochemical Pathways

Instead, its primary function is to stain or color materials, and its interactions are largely physical rather than biochemical .

Pharmacokinetics

It’s important to note that the compound’s effectiveness as a dye can be influenced by various factors, including the ph of the solution it’s in and the temperature at which it’s applied .

Result of Action

The primary result of Mordant Green 17’s action is the staining or coloring of materials. The dye adheres to the fibers of the material, resulting in a change in color . The intensity and hue of the color can vary depending on the concentration of the dye and the conditions under which it’s applied .

Action Environment

The action of Mordant Green 17 can be influenced by various environmental factors. For example, the pH of the solution the dye is in can affect its binding to material fibers . Additionally, the temperature at which the dye is applied can also influence its effectiveness . It’s also worth noting that the use of mordants, substances that help dyes bind to materials, can significantly enhance the colorfastness and vibrancy of the dye .

Biochemische Analyse

Biochemical Properties

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to form stable complexes with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, facilitating the visualization of enzymatic activity in tissues . The nature of these interactions is primarily based on the compound’s ability to undergo redox reactions, which result in color changes that can be easily detected. Additionally, it binds to proteins through electrostatic and hydrophobic interactions, allowing for the staining of specific cellular components.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cell function . For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. The compound’s ability to bind to cellular proteins also affects protein function and localization, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Over time, degradation products may form, which can affect the compound’s staining properties and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can induce toxicity, leading to cellular damage and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a marked change in cellular response. Toxic effects at high doses include oxidative stress, inflammation, and disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites involved in detoxification processes. Additionally, the compound can influence the activity of antioxidant enzymes, thereby modulating cellular responses to oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. It is also taken up by cells via endocytosis and other transport mechanisms. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications. In these compartments, it can interact with enzymes and other biomolecules, influencing cellular processes. For example, its localization to mitochondria can affect mitochondrial function and energy metabolism, while its presence in lysosomes can impact autophagy and cellular degradation pathways.

Biologische Aktivität

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, also known as a synthetic azo dye, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₀N₄Na₂O₁₀S₂

- Molecular Weight : 528.37 g/mol

- CAS Number : 68541-71-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a dye and its potential cytotoxic effects. Research has indicated that azo compounds can exhibit mutagenic and carcinogenic properties under certain conditions.

1. Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound using various assays:

2. Mutagenicity and Carcinogenicity

Research indicates that azo dyes can undergo metabolic activation to form mutagenic intermediates. The Committee on Toxicity (COT) has reviewed similar compounds, noting the potential for developmental neurotoxicity and other adverse effects at high doses .

The mechanisms through which this compound exerts its biological effects include:

- Reactive Metabolite Formation : Azo compounds can be reduced to aromatic amines, which may interact with DNA, leading to mutagenesis.

- Oxidative Stress : Induction of oxidative stress pathways has been observed, contributing to cellular damage and apoptosis.

- Cell Cycle Disruption : Evidence suggests that this compound may interfere with normal cell cycle progression, leading to cell cycle arrest .

Case Study 1: Cytotoxic Effects in Cancer Research

A study conducted on the cytotoxic effects of various azo dyes, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that the compound could induce apoptosis in human cancer cell lines through the activation of caspase pathways.

Case Study 2: Environmental Impact Assessment

Research into the environmental persistence of azo dyes highlighted concerns regarding their degradation products and potential toxicity to aquatic life. The compound was found to be stable under certain conditions, raising alarms about its long-term ecological impact and bioaccumulation potential.

Eigenschaften

CAS-Nummer |

3564-28-1 |

|---|---|

Molekularformel |

C16H12N4NaO10S2 |

Molekulargewicht |

507.4 g/mol |

IUPAC-Name |

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N4O10S2.Na/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30); |

InChI-Schlüssel |

CMHHJHVXAJQMJO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.[Na] |

Key on ui other cas no. |

3564-28-1 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is understanding the aggregation behavior of Mordant Green 17 important in the context of textile dyeing?

A: Mordant Green 17, like many textile dyes, is applied from aqueous solutions. Understanding how this dye behaves in solution is crucial because its aggregation state directly impacts its dyeing properties. The research paper highlights that Mordant Green 17 ions exhibit interionic attractions and tend to self-associate. [] This aggregation can influence dye uptake, color intensity, and even the overall fastness of the dye on the textile substrate.

Q2: How does temperature affect the aggregation of Mordant Green 17 in aqueous solutions?

A: The research indicates that the aggregation number of Mordant Green 17 decreases with increasing temperature. [] This inverse relationship suggests that higher temperatures disrupt the interionic forces driving the self-association of dye molecules, leading to a greater proportion of individual dye ions in solution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.